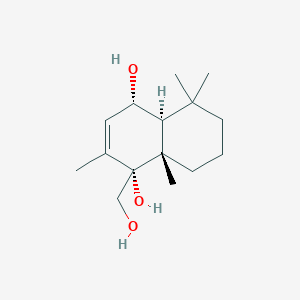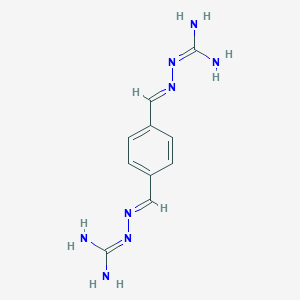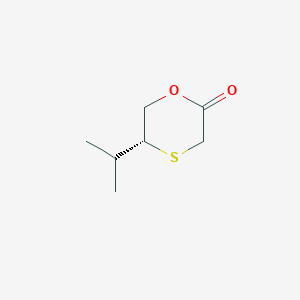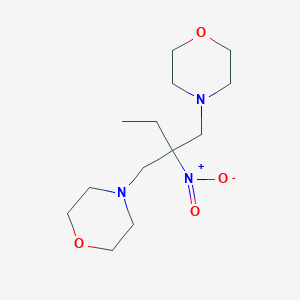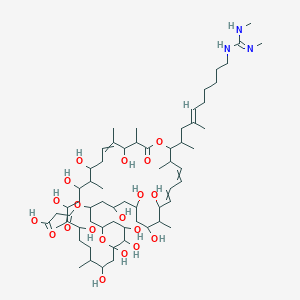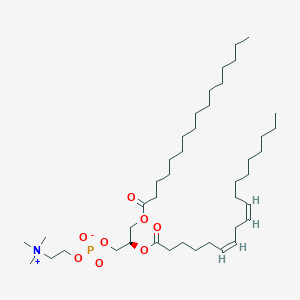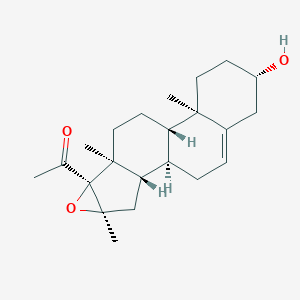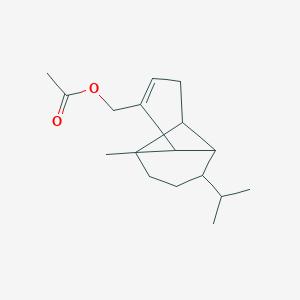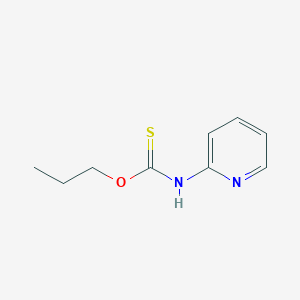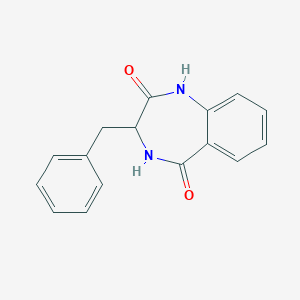
8-(Ethylamino)quinoline-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Ethylamino)quinoline-5,6-dione, also known as EAQD, is a heterocyclic organic compound that belongs to the quinoline family. It has a yellow crystalline appearance and is soluble in organic solvents. EAQD has been widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 8-(Ethylamino)quinoline-5,6-dione is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II activity. DNA topoisomerase II is an enzyme that is involved in the regulation of DNA structure and function. Inhibition of this enzyme can lead to DNA damage and cell death. 8-(Ethylamino)quinoline-5,6-dione has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
8-(Ethylamino)quinoline-5,6-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 8-(Ethylamino)quinoline-5,6-dione has antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 8-(Ethylamino)quinoline-5,6-dione has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated that 8-(Ethylamino)quinoline-5,6-dione has antitumor activity in mouse models of cancer.
Advantages and Limitations for Lab Experiments
8-(Ethylamino)quinoline-5,6-dione has several advantages for use in lab experiments. It is a fluorescent probe that can be used to detect metal ions, making it useful for studies of metal ion homeostasis. It also has potential as a therapeutic agent for the treatment of cancer and other diseases. However, 8-(Ethylamino)quinoline-5,6-dione has some limitations for use in lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis. It is also relatively unstable and prone to degradation, which can affect its activity.
Future Directions
There are several future directions for research on 8-(Ethylamino)quinoline-5,6-dione. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of 8-(Ethylamino)quinoline-5,6-dione, including its effects on DNA topoisomerase II activity. Further studies are also needed to determine the potential of 8-(Ethylamino)quinoline-5,6-dione as a therapeutic agent for the treatment of cancer and other diseases. Finally, the use of 8-(Ethylamino)quinoline-5,6-dione as a photosensitizer in photodynamic therapy is an area of active research.
Synthesis Methods
8-(Ethylamino)quinoline-5,6-dione can be synthesized through a multistep process that involves the condensation of 2-ethylamino-1,4-benzoquinone with 2-nitrobenzaldehyde, followed by reduction and cyclization. The final product is obtained through recrystallization and purification. The synthesis of 8-(Ethylamino)quinoline-5,6-dione is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
8-(Ethylamino)quinoline-5,6-dione has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as copper, iron, and zinc. It has also been used as a potential therapeutic agent for the treatment of cancer and other diseases. 8-(Ethylamino)quinoline-5,6-dione has been shown to have antitumor activity in vitro and in vivo, and its mechanism of action is believed to involve the inhibition of DNA topoisomerase II activity. 8-(Ethylamino)quinoline-5,6-dione has also been investigated for its potential as a photosensitizer in photodynamic therapy.
properties
CAS RN |
132247-35-9 |
|---|---|
Product Name |
8-(Ethylamino)quinoline-5,6-dione |
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
8-(ethylamino)quinoline-5,6-dione |
InChI |
InChI=1S/C11H10N2O2/c1-2-12-8-6-9(14)11(15)7-4-3-5-13-10(7)8/h3-6,12H,2H2,1H3 |
InChI Key |
PTXXVJMFYGVRSL-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=O)C(=O)C2=C1N=CC=C2 |
Canonical SMILES |
CCNC1=CC(=O)C(=O)C2=C1N=CC=C2 |
synonyms |
5,6-Quinolinedione, 8-(ethylamino)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





